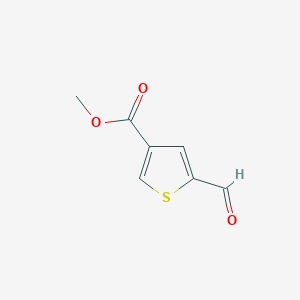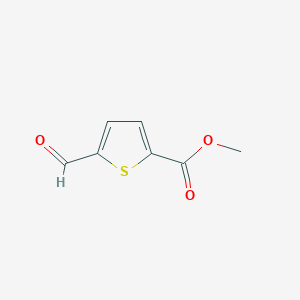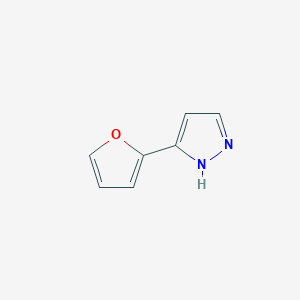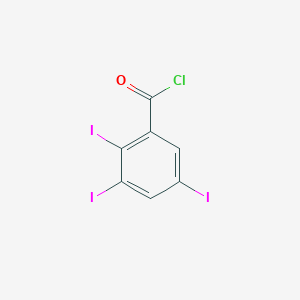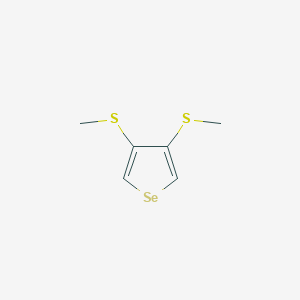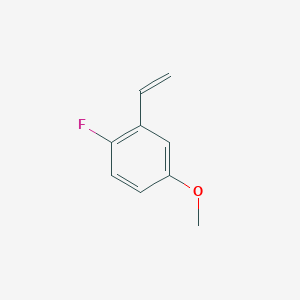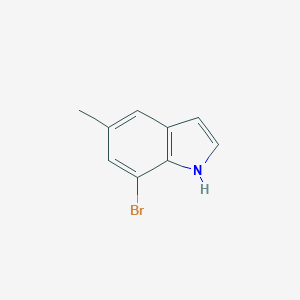
7-溴-5-甲基吲哚
描述
7-Bromo-5-methylindole is a 7-substituted indole derivative . It is an important compound with biological activity and is widely applied to the research and development of medicines for treating various disorders .
Synthesis Analysis
The synthesis of 7-Bromo-5-methylindole involves electrophilic aromatic substitution, one of the most thoroughly studied reactions in organic chemistry . The synthesis from 7-bromoindole-2-carboxylic acid has also been reported .Molecular Structure Analysis
The empirical formula of 7-Bromo-5-methylindole is C9H8BrN, and its molecular weight is 210.07 . The structure of the intermediate corresponds to a specific formula .Chemical Reactions Analysis
The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .Physical And Chemical Properties Analysis
7-Bromo-5-methylindole has an empirical formula of C9H8BrN and a molecular weight of 210.07 . It is a liquid at room temperature .科学研究应用
合成和表征:一个综合的化学实验围绕 5-溴-1-甲基格拉明衍生物的合成和表征展开,从 5-溴吲哚开始。这项研究强调了此类合成对于提高学生的实验能力和培养对科学研究和创新的兴趣的重要性 (Lu, Li, Shi, & Jiang, 2021)。
药理学潜力:研究了 5-羟基吲哚对人 α7 烟碱乙酰胆碱受体 (nAChR) 的影响,突出了该化合物增强乙酰胆碱诱导的反应和增强脑切片中神经递质释放的能力 (Zwart et al., 2002)。
电子吸收光谱:一项研究给出了 5-溴-和 N-甲基吲哚的电子吸收光谱,为深入了解这些化合物的电子结构和行为提供了宝贵的见解 (Sanyal, Srivastava, & Tripathi, 1982)。
生物活性:评估了一系列 7-碳取代的 5-溴-3-甲基吲唑的 α-葡萄糖苷酶抑制和抗氧化活性。一些化合物显示出显着的抑制作用和作为治疗剂的潜力 (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020)。
抗菌特性:合成了 5-溴吲哚-2-甲酰胺,发现其对各种病原菌表现出高抗菌活性,突出了它们作为抗菌剂的潜力 (Mane, Patil, Biradar, & Khade, 2018)。
抗菌活性:探索了各种吲哚衍生物的抗菌活性,包括由 5-羟基吲哚合成的那些。这些化合物显示出抗菌和抗真菌应用的潜力 (Gadaginamath, Kavali, & Pujar, 1999)。
天然染料的生产:取代的吲哚被用于组织培养以生产靛红和靛蓝衍生物,表明在天然染料生产中具有潜在应用 (Shim, Chang, & Kim, 1998)。
受体调节:甲基吲哚,包括吲哚衍生物,被鉴定为人类芳基烃受体的配体,表明具有多种生物活性并具有潜在的治疗应用 (Štěpánková et al., 2018)。
植物抗毒素的合成:实现了吲哚和螺吲哚植物抗毒素的 5-溴衍生物的合成,展示了它们在产生具有增加的抗癌活性的化合物的潜力 (Očenášová et al., 2015)。
微管蛋白聚合抑制:合成了 7-乙酰氨基取代的 2-芳基-5-溴-3-三氟乙酰吲哚,并评估了它们抑制微管蛋白聚合的能力,展示了它们作为抗癌剂的潜力 (Mphahlele & Parbhoo, 2018)。
安全和危害
7-Bromo-5-methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
未来方向
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years, indicating a promising future direction .
属性
IUPAC Name |
7-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPYEEKBRKJUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392166 | |
| Record name | 7-Bromo-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methylindole | |
CAS RN |
15936-79-5 | |
| Record name | 7-Bromo-5-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15936-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

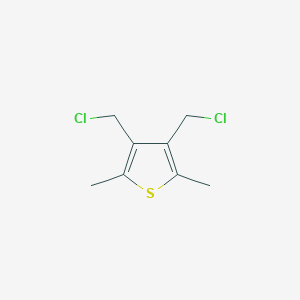
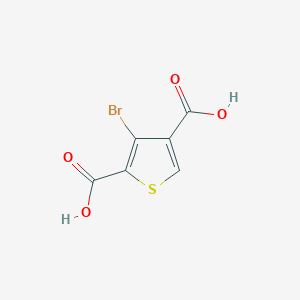
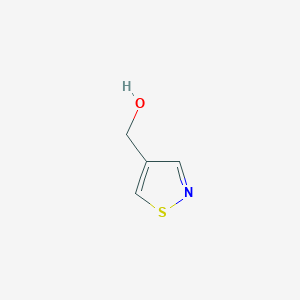
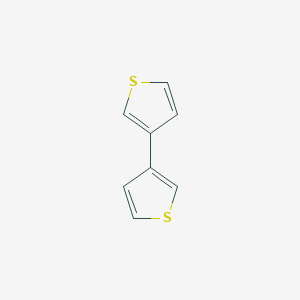
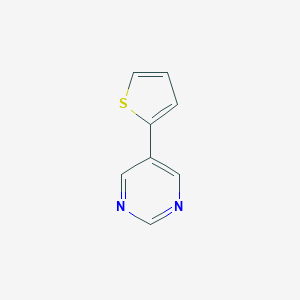
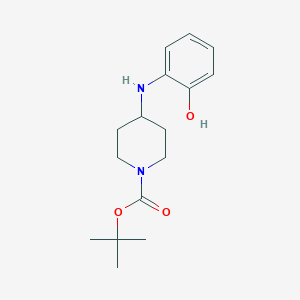
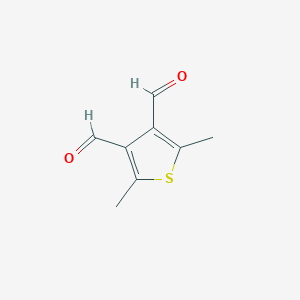
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
